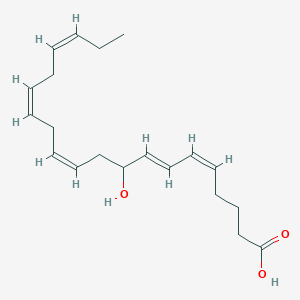

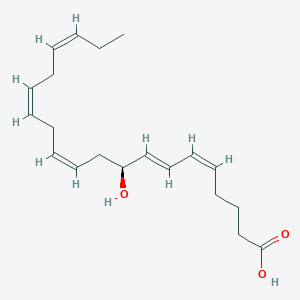

(5Z,8Z,10E,14Z)-12-hydroxyicosatetraenoic acid

Übersicht

Beschreibung

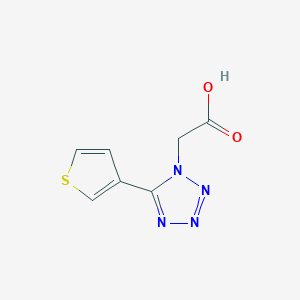

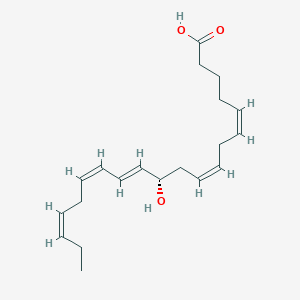

“(5Z,8Z,10E,14Z)-12-hydroxyicosatetraenoic acid”, also known as (S)-12-HETE, is a derivative of the 20 carbon polyunsaturated fatty acid, arachidonic acid . It is a bioactive lipid implicated in angiogenesis, growth, and metastatic action in tumor cell lines and in animal models . It is produced in coronary microvasculature and is a potent inducer of relaxation and hyperpolarization of these microvessels .

Synthesis Analysis

The synthesis of (S)-12-HETE involves the conversion of arachidonic acid by the enzyme arachidonate 12-lipoxygenase (12-LOX) . Alteration in 12-LOX expression or activity has been reported in various carcinomas including prostate carcinoma . The 12S-HPETE product may be subsequently reduced, presumably by GPX, to (12S)-12-hydoxy-(5Z,8Z,10E,14Z)-5,8,10,14-eiocosatetraenoic acid (12S-HETE) or, through the action of ALOX3, to produce the keto analog 12-oxo-ETE and a mixture of hepoxilins 11S,12S-HxA3 and 11S,12S-HxB3 .

Molecular Structure Analysis

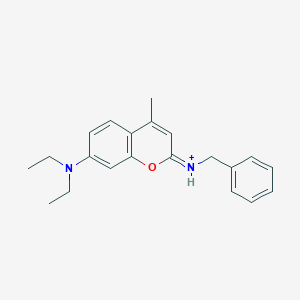

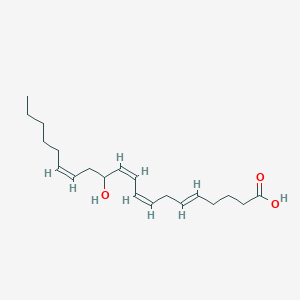

The molecular structure of (S)-12-HETE is represented by the empirical formula C20H32O3 . It has a molecular weight of 320.47 . The SMILES string representation is CCCCC\\C=C/C [C@H] (O)\\C=C\\C=C/C\\C=C/CCCC (O)=O .

Chemical Reactions Analysis

The chemical reactions involving (S)-12-HETE are primarily associated with the 12-lipoxygenase pathway . It is a prometastatic metabolite of arachidonic acid and is expressed in many tumor cell lines .

Physical And Chemical Properties Analysis

(S)-12-HETE is typically supplied as an ethanol solution with an assay of approximately 98% . It is usually stored at a temperature of -20°C .

Wissenschaftliche Forschungsanwendungen

Neuroprotection

12-Hete is a neuromodulator synthesized during ischemia . It has been found to attenuate AMPA receptor-mediated neurotoxicity . This is achieved by reducing calcium influx and glutamate release, as well as inhibiting AMPA receptor activation . In cortical neuron cultures subjected to AMPA-R-mediated glutamate toxicity, treatment with 12-Hete resulted in up to 40% less damage than untreated cultures .

Cardioprotection

12-Hete is synthesized in the heart during ischemic preconditioning . This is a phenomenon where a brief ischemic period “primes” the heart so that a later prolonged ischemia is less damaging and functional recovery is more rapid .

Platelet Aggregation

12-Hete plays a role in platelet function . It is associated with variability in aspirin-induced platelet inhibition . Aspirin is a commonly used anti-platelet drug that inhibits the formation of the platelet activator, thromboxane A2 (TxA2), via inhibition of cyclooxygenase-1 (COX-1) . However, the presence of a patient subset that fails to respond to aspirin despite reduced TxA2 concentrations suggests that the effect of aspirin might be more complex than exclusive COX-1 inhibition . The study suggests a role for 12-Hete in variable sensitivity to aspirin .

Inflammation

As one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs), aspirin demonstrates effective cardioprotective properties at lower doses . The proposed mechanism by which aspirin acts is by irreversible inhibition of cyclooxygenase 1 (COX-1) . Enzyme acetylation effectively blocks formation of the prostaglandin intermediates, PGG2 and PGH2 and their resultant downstream bioactive products . The cardioprotective anti-platelet property of low-dose aspirin is attributed to irreversible inhibition of synthesis of a pro-thrombotic COX-1-derived eicosanoid, thromboxane A2 (TxA2) , which is derived from the polyunsaturated fatty acid substrate, arachidonic acid (AA). Platelet specificity of aspirin action is believed to stem from the fact that platelets lack nuclear DNA, rendering them incapable of de novo biosynthesis of COX-1, ensuring that inhibition of COX-1 prevails for the lifespan of the platelet .

Wirkmechanismus

Target of Action

12-HETE, a derivative of the 20 carbon polyunsaturated fatty acid, arachidonic acid, primarily targets the Thromboxane receptor . This receptor mediates the actions of Thromboxane A2 and Prostaglandin H2 . 12-HETE also acts on G-protein-coupled receptors .

Mode of Action

12-HETE binds to and acts as a competitive antagonist of the Thromboxane receptor . This antagonistic activity is responsible for the ability of 12-HETE to relax mouse mesenteric arteries pre-constricted with a thromboxane A2 mimetic, U46619 . It also attenuates calcium influx and glutamate release, as well as inhibits AMPA receptor activation .

Biochemical Pathways

12-HETE is a product of arachidonic acid metabolism made by human and bovine platelets through their 12 S - lipoxygenase (i.e., ALOX12) enzyme . It acts locally as an autocrine and/or paracrine signaling agent to regulate the behavior of their cells of origin or of nearby cells . It may amplify or dampen, expand or contract cellular and tissue responses to disturbances .

Pharmacokinetics

It is known that 12-hete is synthesized during ischemia , suggesting that its production and availability may be influenced by physiological conditions.

Result of Action

12-HETE has been suggested to be involved in a variety of human physiological and pathological reactions . It can protect neurons from excitotoxicity by activating a G i/o -protein-coupled receptor, which limits calcium influx through voltage-gated channels . It also reduces insulin secretion and causes apoptosis in cultured human pancreatic insulin-secreting Beta cell lines and prepared Pancreatic islets .

Action Environment

The net effect of 12-HETE depends upon the relative amounts generated, the ratio of HETEs:EETs produced, timing of synthesis, as well as cellular and subcellular mechanisms activated by each respective metabolite . HETEs are synthesized by and affect multiple cell types within the myocardium . Environmental factors such as ischemic conditions can influence the production and action of 12-HETE .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5Z,8Z,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-VXBMJZGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344765 | |

| Record name | 12-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Hydroxyeicosatetraenoic acid | |

CAS RN |

71030-37-0 | |

| Record name | 12-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HETE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6F9H3VPC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)